2-(3,5-Dimethyl-pyrazol-1-yl)-pentanoic acid
Description
2-(3,5-Dimethyl-pyrazol-1-yl)-pentanoic acid is a heterocyclic carboxylic acid featuring a pentanoic acid backbone substituted at the second carbon with a 3,5-dimethylpyrazole moiety. This compound is of interest in medicinal chemistry and materials science due to its structural versatility, which allows for applications in ligand design, enzyme inhibition, or coordination chemistry .
Properties
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-4-5-9(10(13)14)12-8(3)6-7(2)11-12/h6,9H,4-5H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCONUUUICDYQDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)N1C(=CC(=N1)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-Dimethyl-pyrazol-1-yl)-pentanoic acid typically involves the condensation of 3,5-dimethyl-pyrazole with a suitable pentanoic acid derivative. One common method is the reaction of 3,5-dimethyl-pyrazole with 2-bromopentanoic acid in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product in high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrazole ring, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various electrophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-pentanoic acid derivatives with oxidized methyl groups.
Reduction: Formation of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-pentanol.
Substitution: Various substituted pyrazole derivatives depending on the electrophile used.
Scientific Research Applications
2-(3,5-Dimethyl-pyrazol-1-yl)-pentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethyl-pyrazol-1-yl)-pentanoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity. The carboxylic acid group can also form ionic interactions with positively charged residues in the target protein.
Comparison with Similar Compounds
5-Amino-2-(3,5-Dimethyl-pyrazol-1-yl)-benzoic Acid (CAS: 265326-54-3)
- Structure : A benzoic acid derivative with a 3,5-dimethylpyrazole substituent at the 2-position.
- Key Differences: The aromatic benzoic acid core replaces the aliphatic pentanoic acid chain, reducing conformational flexibility and altering solubility (lower logP compared to the pentanoic analog).
- Applications : Likely used in small-molecule inhibitor design due to its rigid scaffold.
5-(1H-Imidazol-4-yl)pentanoic Acid Hydrochloride (Enamine Ltd, Catalogue ID: 9)
- Structure: A pentanoic acid chain substituted with an imidazole ring at the 5-position.
- Key Differences: Imidazole (two nitrogen atoms in 1,3-positions) vs. pyrazole (nitrogens in 1,2-positions) alters electronic properties and pH-dependent solubility.
Functional Group Variations in Pentanoic Acid Derivatives
2-(3-Methylbutanesulfinyl)pentanoic Acid (Enamine Ltd, Catalogue ID: 21)
- Structure : A sulfinyl group replaces the pyrazole ring.
- Key Differences :
5-{[(Prop-2-en-1-yloxy)carbonyl]amino}pentanoic Acid (Enamine Ltd, Catalogue ID: 8)
- Structure: A pentanoic acid with a propargyloxycarbonyl-protected amino group.
- Key Differences: The labile protecting group allows for post-synthetic modifications, unlike the stable pyrazole substituent. The amino group’s reactivity could facilitate conjugation in peptide-mimetic drug design .
Data Tables
Table 1. Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Key Functional Groups | logP (Estimated) | Potential Applications |
|---|---|---|---|---|
| This compound | C₁₀H₁₆N₂O₂ | Pyrazole, carboxylic acid | 1.3–1.5 | Ligand synthesis, enzyme inhibition |
| 5-Amino-2-(3,5-dimethyl-pyrazol-1-yl)-benzoic acid | C₁₂H₁₃N₃O₂ | Pyrazole, benzoic acid, amino | 2.0–2.3 | Small-molecule inhibitors |
| 5-(1H-Imidazol-4-yl)pentanoic acid HCl | C₈H₁₂N₂O₂·HCl | Imidazole, carboxylic acid | 0.8–1.1 | pH-responsive drug delivery |
| 2-(3-Methylbutanesulfinyl)pentanoic acid | C₁₀H₂₀O₃S | Sulfinyl, carboxylic acid | 1.8–2.2 | Metal chelation, catalysis |
Biological Activity
2-(3,5-Dimethyl-pyrazol-1-yl)-pentanoic acid is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a five-membered heterocyclic structure with two nitrogen atoms in the pyrazole ring and a carboxylic acid functional group, which may facilitate interactions with various biological systems. The following sections summarize the synthesis, biological activities, and potential applications of this compound based on diverse sources.
Synthesis of this compound
The synthesis of this compound typically involves several steps that optimize yield and selectivity. Common methods include:
- Condensation Reactions : Utilizing hydrazines with α,β-unsaturated carbonyl compounds.
- Alkylation : Modifying the pyrazole structure through alkylation reactions.
- Functional Group Transformations : Modifying the carboxylic acid to enhance solubility and bioactivity.
These synthetic routes are essential for producing derivatives with improved pharmacological properties.
Biological Activities
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : The compound has shown significant antibacterial effects against strains like Escherichia coli and Staphylococcus aureus, achieving approximately 50% of the efficacy of standard antibiotics such as ampicillin .
- Cytotoxicity : In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines, including glioma and breast cancer cells. For instance, one derivative exhibited an IC50 value of 5.13 µM against C6 glioma cells, indicating potent anti-tumor activity .
- Mechanism of Action : The cytotoxicity is associated with apoptosis induction and cell cycle arrest in the G0/G1 phase, suggesting that it may effectively inhibit tumor growth through multiple pathways .
Comparative Analysis with Related Compounds
The unique structure of this compound enhances its biological activity compared to simpler analogs. Below is a comparison table highlighting structural characteristics and biological activities of related compounds:
| Compound Name | Structure Characteristics | Unique Features | Biological Activity |
|---|---|---|---|
| 3,5-Dimethylpyrazole | Simple pyrazole structure | Lacks side chains | Moderate biological activity |
| 4-Methylpyrazole | Methyl at position 4 | Different substitution pattern | Low cytotoxicity |
| 1H-Pyrazole | Basic pyrazole structure | No additional functional groups | Minimal activity |
| 2-(3,5-Dimethyl-pyrazol-1-yl)pentanoic acid | Pentanoic acid moiety with dimethyl-pyrazole | Enhanced interaction potential | High cytotoxicity |
This table underscores the significance of structural modifications in enhancing biological activity.
Case Studies and Research Findings
Several studies have explored the pharmacological potential of pyrazole derivatives, including this compound:
- Antibacterial Studies : Research demonstrated that this compound significantly inhibits bacterial growth, positioning it as a potential candidate for developing new antibiotics .
- Cytotoxicity Assessment : In a study evaluating various derivatives against cancer cell lines, the compound displayed notable cytotoxic effects with minimal toxicity to normal cells .
- Mechanistic Insights : Flow cytometry analyses revealed that the compound induces apoptosis in cancer cells through ROS generation and cell cycle arrest mechanisms .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for preparing 2-(3,5-Dimethyl-pyrazol-1-yl)-pentanoic acid, and how do reaction conditions influence yield?
- Methodology : The compound is synthesized via condensation reactions between pyrazole derivatives and pentanoic acid precursors. Key steps include nucleophilic substitution at the pyrazole nitrogen and subsequent carboxylation. Optimal conditions involve using anhydrous solvents (e.g., DMF or THF) and catalysts like EDCI/HOBt for amide bond formation. Temperature control (60–80°C) minimizes side reactions, such as decarboxylation .
- Data Contradictions : While some protocols report high yields (~70%) under mild conditions, others note lower yields due to steric hindrance from the 3,5-dimethyl groups on the pyrazole ring. Adjusting stoichiometry (e.g., excess pyrazole derivative) improves efficiency .
Q. How is the structural integrity of this compound confirmed in crystallographic studies?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. SHELX programs (e.g., SHELXL) refine structural parameters, with R-factors <0.05 indicating high accuracy. Key metrics include bond lengths (C–N: ~1.34 Å, C=O: ~1.21 Å) and torsion angles between the pyrazole and pentanoic acid moieties .
- Challenges : Disorder in the methyl groups or solvent molecules in the crystal lattice can complicate refinement. Data-to-parameter ratios >10:1 are recommended for reliable results .
Q. What in vitro models are suitable for assessing the compound’s stability under physiological conditions?
- Methodology : Simulated gastrointestinal fluid (pH 2.0–7.4) or plasma stability assays are used. High-performance liquid chromatography (HPLC) monitors degradation over 24 hours, with mass spectrometry (MS) identifying breakdown products like pyrazole fragments or oxidized pentanoic acid derivatives .
Advanced Research Questions
Q. How do electronic and steric effects of the 3,5-dimethyl groups influence the compound’s reactivity and binding to biological targets?
- Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) analyze frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. The methyl groups increase steric bulk, reducing binding affinity to enzymes like cyclooxygenase-2 (COX-2), but enhance metabolic stability by shielding the pyrazole ring from oxidation .
- Data Contradictions : Computational models may overestimate binding energies compared to experimental surface plasmon resonance (SPR) data. Calibration with experimental IC₅₀ values is critical .
Q. What strategies resolve discrepancies in toxicity profiles between in silico predictions and in vitro assays?
- Methodology : Integrated approaches combine QSAR models (e.g., TOPKAT) with Ames test or hepatocyte cytotoxicity data. For instance, predicted hepatotoxicity via cytochrome P450 inhibition may not align with actual cell viability assays (e.g., HepG2 IC₅₀ >100 μM). Cross-validation with proteomics (e.g., CYP450 activity assays) clarifies mechanisms .
Q. How can chiral resolution be achieved for enantiomers of this compound?
- Methodology : Chiral stationary-phase HPLC (CSP-HPLC) using cellulose tris(3,5-dimethylphenylcarbamate) columns resolves enantiomers. Mobile phases with hexane/isopropanol (90:10 v/v) and 0.1% trifluoroacetic acid enhance separation (α >1.2). Circular dichroism (CD) confirms absolute configuration .
Q. What role does the compound play in modulating microbial communities in biodegradation studies?
- Methodology : Metagenomic sequencing (16S rRNA) and metabolomics (LC-MS/MS) track microbial diversity and metabolite shifts in soil or gut models. The pentanoic acid moiety may serve as a carbon source, while the pyrazole ring inhibits specific taxa (e.g., Bacteroidetes) via competitive enzyme inhibition .
Methodological Challenges and Solutions
Q. Why do NMR spectra of this compound exhibit signal splitting, and how is this resolved?
- Analysis : Splitting arises from restricted rotation around the C–N bond (pyrazole-pentanoic acid linkage) at room temperature. Variable-temperature NMR (VT-NMR) at 60°C collapses doublets into singlets, confirming dynamic equilibrium. Deuterated DMSO is preferred for solubility .
Q. How are impurities quantified during synthesis, and what thresholds are acceptable for pharmacological studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
